molecular formula C44H48N6O4 B14763841 3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione

3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B14763841
M. Wt: 724.9 g/mol
InChI Key: WZTVJDROWJGQKR-QCJRPQOHSA-N
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Description

3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutene-1,2-dione core with two amino groups attached to quinoline and quinuclidine derivatives, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclobutene-1,2-dione core: This can be achieved through cyclization reactions involving suitable dione precursors.

    Attachment of the quinoline and quinuclidine derivatives: This step involves nucleophilic substitution reactions where the amino groups of the quinoline and quinuclidine derivatives react with the cyclobutene-1,2-dione core under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline or quinuclidine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline and quinuclidine derivatives.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione exerts its effects is likely related to its interaction with specific molecular targets. The quinoline and quinuclidine moieties may interact with enzymes or receptors, modulating their activity. The cyclobutene-1,2-dione core could also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxy-3-cyclobutene-1,2-dione: This compound has a similar cyclobutene-1,2-dione core but lacks the quinoline and quinuclidine derivatives.

    3,4-Bis((4-aminophenyl)amino)cyclobut-3-ene-1,2-dione: Another compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of 3,4-Bis(((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione lies in its combination of the cyclobutene-1,2-dione core with quinoline and quinuclidine derivatives

Properties

Molecular Formula

C44H48N6O4

Molecular Weight

724.9 g/mol

IUPAC Name

3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C44H48N6O4/c1-5-25-23-49-17-13-27(25)19-37(49)39(31-11-15-45-35-9-7-29(53-3)21-33(31)35)47-41-42(44(52)43(41)51)48-40(38-20-28-14-18-50(38)24-26(28)6-2)32-12-16-46-36-10-8-30(54-4)22-34(32)36/h5-12,15-16,21-22,25-28,37-40,47-48H,1-2,13-14,17-20,23-24H2,3-4H3/t25?,26?,27?,28?,37-,38-,39?,40?/m0/s1

InChI Key

WZTVJDROWJGQKR-QCJRPQOHSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C([C@@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC([C@@H]6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC(C6CC7CCN6CC7C=C)C8=C9C=C(C=CC9=NC=C8)OC

Origin of Product

United States

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